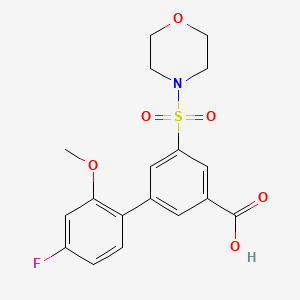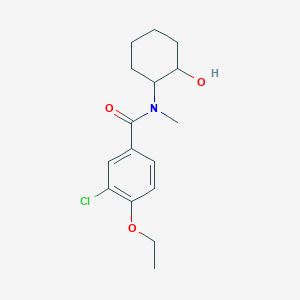![molecular formula C14H19N3O B5334064 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine](/img/structure/B5334064.png)
2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine, also known as OX-M, is a compound that has been extensively studied for its potential applications in scientific research. This molecule is a member of the oxadiazole family, which has been shown to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine is not fully understood, but it is believed to be mediated through the modulation of GABA receptors. GABA is an inhibitory neurotransmitter that is involved in the regulation of anxiety, sleep, and other physiological processes. This compound has been shown to enhance the activity of GABA receptors, which leads to an increase in inhibitory neurotransmission. This may contribute to its neuroprotective effects against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, this compound has been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. These effects may contribute to its potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine in lab experiments is its high potency and specificity. It has been shown to exhibit a high degree of selectivity for GABA receptors, which makes it a valuable tool for studying the role of these receptors in physiological and pathological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine. One area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the efficacy and safety of this compound in animal models of these diseases. Another area of interest is its potential applications in the treatment of anxiety disorders and sleep disorders. Future studies could investigate the effects of this compound on these disorders in animal models and human clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis of 2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with 2-amino-2-methyl-1-propanol in the presence of a catalyst. This reaction results in the formation of this compound as a white solid with a melting point of 118-120°C. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propan-2-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to exhibit neuroprotective effects against oxidative stress, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and sleep. This makes this compound a potential candidate for the treatment of anxiety disorders and sleep disorders.
Propiedades
IUPAC Name |
2-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-6-5-7-11(8-10)13-16-12(18-17-13)9-15-14(2,3)4/h5-8,15H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHAUZJHUGINPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(4-methyl-1H-imidazol-5-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5333986.png)
![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5333992.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5334000.png)

![3-methyl-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5334021.png)
![2-(3-morpholinyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B5334032.png)
![4-[3-(4-bromobenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5334037.png)
![N,N'-bis[3-(2-nitrophenyl)-2-propen-1-ylidene]dibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide](/img/structure/B5334040.png)
![(3S*,5R*)-1-(cyclopropylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5334049.png)
![4-{5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334057.png)

![(4aS*,8aR*)-1-isobutyl-6-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334080.png)


